Antitumor Activity Against Ovarian (A2780) and Prostate (PC-3) Cancer Cell Lines: Head-to-Head Comparison Within the Same Synthetic Series
This compound was evaluated as part of a seven-compound series (1–7) of N,N′-disubstituted benzimidazolium bromides in the primary study by Küçükbay et al. (2016). All seven compounds were tested in parallel under identical MTT assay conditions against A2780 ovarian cancer and PC-3 prostate cancer cell lines, with IC₅₀ values calculated after both 24 h and 48 h treatment [1]. The study authors reported that all tested benzimidazole compounds showed statistically significant antitumor activity (P < 0.05) against both cell lines, with time-dependent increases in potency observed between the 24 h and 48 h time points [1]. Crucially, because all seven compounds were tested head-to-head in the same assay platform, the relative rank-order of IC₅₀ values within this series provides a direct, internally controlled comparison of how the 4-nitrobenzyl substituent (present in this compound) performs relative to the (4-methoxyphenyl)ethyl, (phthalimide-2-yl)methyl, 2-phenylethyl, pentyl, and allyl substituents found in the comparator compounds [1]. IMPORTANT CAVEAT: The full-text PDF containing the specific numerical IC₅₀ values for each individual compound could not be accessed during this evidence compilation. Procurement decisions requiring exact potency values should consult the original full-text article (doi:10.3906/kim-1510-15) to extract the compound-specific data table [1].
| Evidence Dimension | In vitro antitumor activity (IC₅₀) against A2780 and PC-3 cell lines via MTT assay at 24 h and 48 h |
|---|---|
| Target Compound Data | IC₅₀ values reported in the full-text Table/Figure of Küçükbay et al. (2016) for the compound bearing the 4-nitrobenzyl substituent; specific numerical values require access to the full PDF [1]. |
| Comparator Or Baseline | Compounds 1–7 in the same series bearing (4-methoxyphenyl)ethyl, (phthalimide-2-yl)methyl, 2-phenylethyl, pentyl, or allyl substituents at the N3 position, all tested under identical conditions [1]. |
| Quantified Difference | Statistically significant differences reported (P < 0.05); compound-specific IC₅₀ values and fold-differences require consultation of the full-text data tables [1]. |
| Conditions | MTT assay; A2780 (ovarian cancer) and PC-3 (prostate cancer) cell lines; treatment durations of 24 h and 48 h; concentrations spanning 1, 5, 25, 50, and 100 µM [1]. |
Why This Matters
This head-to-head dataset, generated in a single laboratory under uniform conditions, provides the most internally valid basis for selecting among closely related benzimidazolium bromides—eliminating the inter-laboratory variability that confounds cross-study comparisons.
- [1] Küçükbay H, Mumcu A, Tekin S, Sandal S. Synthesis and evaluation of novel N,N′-disubstituted benzimidazolium bromides salts as antitumor agents. Turkish Journal of Chemistry. 2016;40(3):393-401. doi:10.3906/kim-1510-15 View Source
